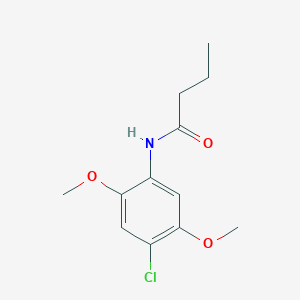
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine, also known as DM-PMMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. DM-PMMA has been found to exhibit potent stimulant effects, making it a subject of interest for researchers in the field of pharmacology.
Mécanisme D'action
The exact mechanism of action of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects observed with (2,5-dimethylphenyl)(3-pyridinylmethyl)amine use.
Biochemical and Physiological Effects:
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has been found to increase heart rate, blood pressure, and body temperature. It also leads to increased alertness, wakefulness, and a sense of euphoria. These effects are similar to those observed with other stimulant drugs such as amphetamines and cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized, making it a useful tool for studying the mechanisms of action of stimulant drugs. However, its psychoactive properties also make it difficult to use in certain experiments, as it may interfere with the behavior of test subjects.
Orientations Futures
There are several potential future directions for research on (2,5-dimethylphenyl)(3-pyridinylmethyl)amine. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential as a performance-enhancing drug, particularly in the field of sports. Additionally, further research is needed to fully understand the mechanisms of action of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine involves the condensation of 2,5-dimethylphenylacetone and 3-pyridinecarboxaldehyde in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine obtained through this method is typically high, making it a viable option for large-scale synthesis.
Applications De Recherche Scientifique
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has been extensively studied for its pharmacological properties, particularly its stimulant effects. Researchers have investigated its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. (2,5-dimethylphenyl)(3-pyridinylmethyl)amine has also been studied for its potential as a performance-enhancing drug, with some studies suggesting that it may improve cognitive function and physical endurance.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-5-6-12(2)14(8-11)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFEOXPBNVELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5530199 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)
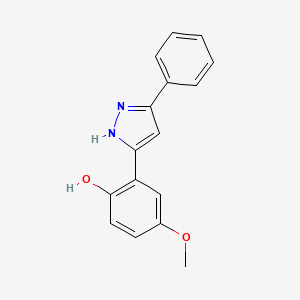
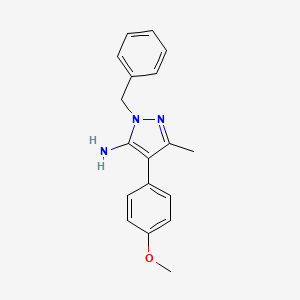
![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
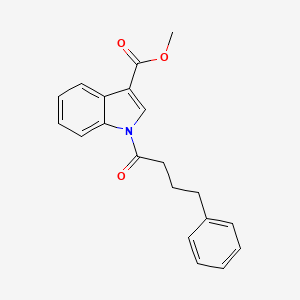
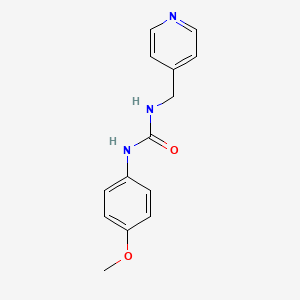
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
